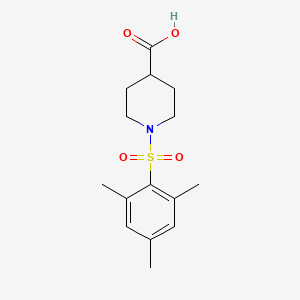
1-(Mesitylsulfonyl)piperidine-4-carboxylic acid
説明
1-(Mesitylsulfonyl)piperidine-4-carboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C15H21NO4S and a molecular weight of 311.4 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 311.4 .科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid, offer significant research interest due to their role as biorenewable chemicals. These acids are valuable as precursors for various industrial chemicals. However, at certain concentrations, they can inhibit microbial growth in organisms like Escherichia coli and Saccharomyces cerevisiae, which are commonly used for fermentative production. Understanding the mechanisms of this inhibition can aid in metabolic engineering strategies to enhance microbial resistance and industrial performance Jarboe, Royce, & Liu, 2013.
Synthesis and Biological Activity of 1-Indanones
1-Indanones and their derivatives, which can be synthesized using carboxylic acids as starting materials, show broad biological activity. They are known for their antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. These compounds are also explored for the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides. This highlights the versatility of carboxylic acids like this compound in synthesizing biologically active compounds Turek, Szczęsna, Koprowski, & Bałczewski, 2017.
Central Nervous System (CNS) Acting Drugs Synthesis
Research into functional chemical groups indicates that carboxylic acids, among others, can serve as lead molecules for synthesizing compounds with CNS activity. The presence of carboxylic acid functional groups in molecules contributes to effects ranging from depression to euphoria and convulsion, showcasing the potential of specific carboxylic acids in developing new CNS drugs Saganuwan, 2017.
Reactive Extraction of Carboxylic Acids
The extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids presents an efficient method for their separation, highlighting the environmental and industrial significance of these compounds. Supercritical CO2, in particular, is recommended due to its environmentally friendly characteristics, pointing towards sustainable methods of carboxylic acid recovery Djas & Henczka, 2018.
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes, involving carboxylic acids, show promising anticarcinogenic and toxicological profiles. These complexes' effectiveness is significantly influenced by the stability of ligand–Sn bonds and the lipophilicity conferred by the organotin moiety, emphasizing the importance of carboxylic acids in the development of antitumor agents Ali, Shahzadi, & Imtiaz-ud-Din, 2018.
Safety and Hazards
特性
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-10-8-11(2)14(12(3)9-10)21(19,20)16-6-4-13(5-7-16)15(17)18/h8-9,13H,4-7H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATKZWGFYLEZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


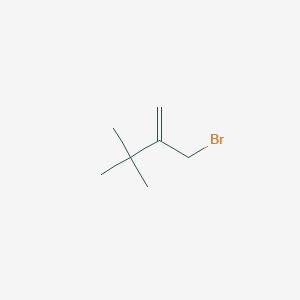
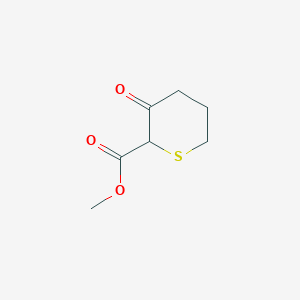
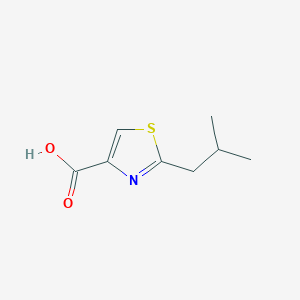
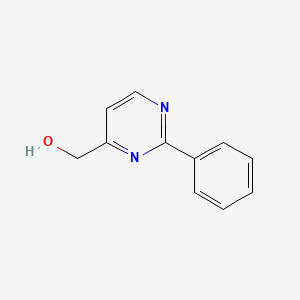


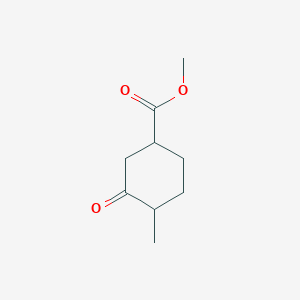

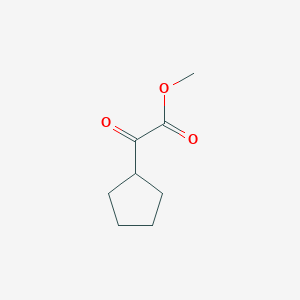
![3-[(4-Methoxyphenyl)methoxy]propanoic acid](/img/structure/B3383140.png)




